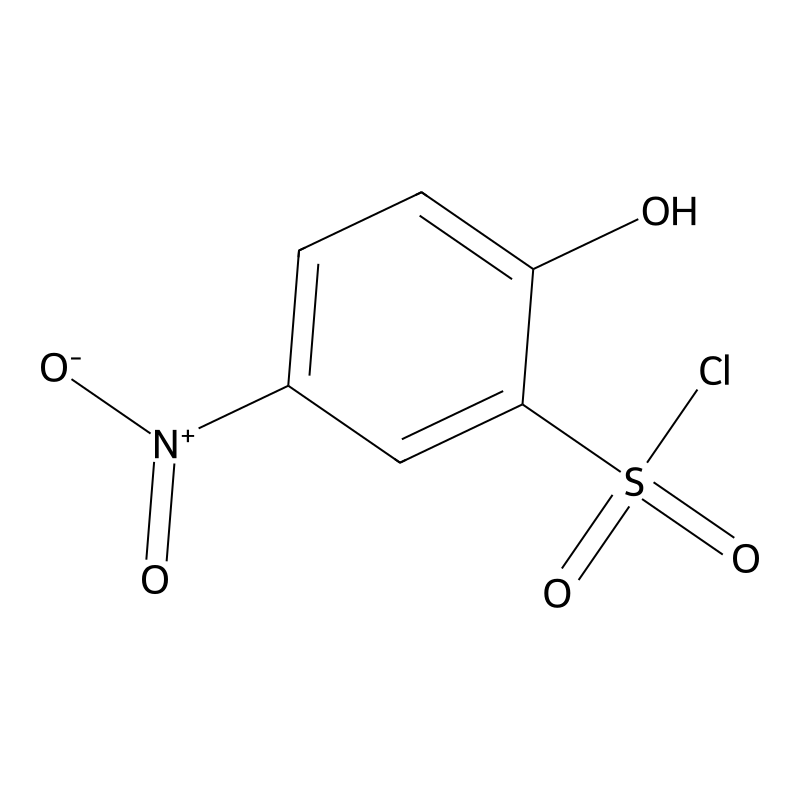

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₄ClNO₅S. It is characterized by a sulfonyl chloride functional group attached to a nitro-substituted aromatic ring, which includes a hydroxyl group. This compound appears as a solid crystalline substance and is known for its reactivity due to the presence of both the sulfonyl chloride and nitro groups, making it a valuable intermediate in synthetic organic chemistry .

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

- Aromatic Coupling Reactions: It can be used in coupling reactions with other aromatic compounds, often facilitated by transition metals, to synthesize more complex structures .

- Hydrolysis: In the presence of water, 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride can hydrolyze to form 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid .

Research indicates that 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has shown inhibitory effects on CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism in humans. This suggests potential implications for pharmacology and toxicology, especially in drug-drug interactions .

The synthesis of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride can be achieved through several methods:

- Nitration of Phenol Derivatives: Starting from phenolic compounds, nitration can be performed using concentrated nitric acid to introduce the nitro group at the appropriate position.

- Sulfonyl Chlorination: The resulting nitrophenol can then undergo sulfonyl chlorination using thionyl chloride or chlorosulfonic acid to introduce the sulfonyl chloride group.

- Direct Functionalization: More advanced synthetic routes may involve direct functionalization techniques such as electrophilic aromatic substitution or coupling reactions with pre-formed sulfonyl chlorides .

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a key reagent for synthesizing pharmaceuticals and agrochemicals.

- Analytical Chemistry: Utilized in assays and tests for detecting specific biological molecules due to its reactive functional groups.

- Material Science: Employed in developing polymeric materials with specific properties through chemical modification processes.

Interaction studies reveal that 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride interacts with various biomolecules, particularly proteins involved in metabolic pathways. Its inhibition of cytochrome P450 enzymes suggests that it could affect the metabolism of co-administered drugs, highlighting the importance of understanding its pharmacokinetics and potential side effects in therapeutic contexts .

Several compounds exhibit structural similarities to 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride. These include:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 0.81 |

| 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 0.81 |

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | C₇H₄ClFNO₄S | 0.81 |

| 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride | C₇H₄ClFNO₄S | 0.79 |

Uniqueness

What distinguishes 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride from these similar compounds is its unique combination of a hydroxyl group and a nitro group on the benzene ring, which enhances its reactivity and potential biological activity compared to others lacking these functional groups .

This compound's specific reactivity profile makes it particularly useful in targeted organic synthesis applications, setting it apart from other sulfonyl chlorides that may not exhibit similar biological interactions or synthetic versatility.

The synthesis of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride typically follows established chlorosulfonation methodologies that have been refined over decades of research in organosulfur chemistry [1]. The conventional approach involves the direct chlorosulfonation of the appropriate hydroxybenzene derivative, which proceeds through an electrophilic aromatic substitution mechanism [3]. This reaction pathway represents one of the most important industrial organic chemistry processes, alongside nitration and chlorination [7].

The primary synthetic route begins with the appropriate hydroxybenzene precursor, which undergoes reaction with chlorosulfonic acid (ClSO3H) as the sulfonating agent [3] [7]. This reagent serves a dual purpose - introducing both the sulfonic acid group and providing the chlorine atom necessary for the formation of the sulfonyl chloride functionality [11]. The reaction typically proceeds under controlled temperature conditions, with the temperature maintained between 0-40°C to minimize side reactions and optimize yield [7] [12].

A critical consideration in the conventional synthesis is the regioselectivity of the sulfonation, which is influenced by the directing effects of the hydroxyl and nitro substituents already present on the aromatic ring [7]. The hydroxyl group serves as an ortho/para-directing group through resonance effects, while the nitro group is meta-directing due to its strong electron-withdrawing nature [3] [10]. This interplay of electronic effects must be carefully managed to achieve the desired substitution pattern [7].

Table 1: Typical Reaction Conditions for Conventional Chlorosulfonation of Hydroxybenzene Derivatives

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | -10°C to 50°C | 0-40°C | Higher temperatures increase reaction rate but may promote side reactions [7] [12] |

| Reaction Time | 1-5 hours | 3 hours | Extended times lead to product degradation [5] [12] |

| Chlorosulfonic Acid Equivalents | 1.5-3.0 equiv. | 2.0 equiv. | Excess promotes complete conversion but can cause over-sulfonation [7] [11] |

| Solvent | Neat or CH2Cl2 | CH2Cl2 | Solvent moderates reaction exotherm and improves selectivity [12] [21] |

An alternative conventional approach involves a two-step process where the hydroxybenzene derivative is first sulfonated using concentrated sulfuric acid or oleum (H2SO4 with dissolved SO3) to form the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) [3] [7]. This method offers better control over the sulfonation step but requires additional purification between steps [7].

The water formed during sulfonation with sulfuric acid can shift the equilibrium unfavorably, necessitating the use of dehydrating agents or excess reagents [7]. To address this limitation, thionyl chloride can be added to bind the reaction water according to the equation: C6H6 + H2SO4 + SOCl2 → C6H5SO3H + SO2 + 2HCl, which gives improved yields of the desired sulfonyl chloride product [7] [11].

Novel Catalytic Approaches in Sulfonyl Chloride Formation

Recent advances in synthetic methodology have introduced several novel catalytic approaches for the formation of sulfonyl chlorides, including 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride, offering potential advantages in terms of reaction conditions, selectivity, and environmental impact [8] [13]. These innovative methods represent significant departures from conventional chlorosulfonation routes and open new possibilities for more efficient synthesis [8].

One promising catalytic approach involves palladium-catalyzed chlorosulfonylation reactions [8]. This method utilizes aryl chlorosulfate derivatives as precursors, which undergo palladium-catalyzed coupling to generate arylsulfonyl chlorides [8]. The reaction proceeds through a catalytic cycle where Pd(0) inserts into the SO2-OPh bond preferentially over the SO2-Cl bond, followed by transmetallation and reductive elimination to yield the desired sulfonyl chloride product [8]. This approach offers excellent functional group tolerance and can be performed under relatively mild conditions [8] [13].

Another innovative strategy employs photocatalytic methods for sulfonyl chloride formation [13] [17]. These light-driven processes utilize visible light and photocatalysts such as potassium poly(heptazine imide) (K-PHI) to mediate the formation of sulfonyl chlorides from appropriate precursors [13] [17]. The photocatalytic approach offers several advantages, including operation under mild conditions, room temperature reactions, and high functional group tolerance [13] [17].

Table 2: Comparison of Novel Catalytic Approaches for Sulfonyl Chloride Formation

| Catalytic Approach | Catalyst System | Reaction Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)2/Phosphine Ligands | 25-80°C, 2-24h | High functional group tolerance, mild conditions | 59-87% [8] |

| Photocatalytic | K-PHI, Visible Light | RT, 1-24h | Room temperature, environmentally friendly | 50-95% [13] [17] |

| Phosphacatalytic | Phosphetane/Hydrosilane | RT to 80°C, 1-15h | Deoxygenative approach, broad substrate scope | 52-98% [22] |

| Copper-Mediated | Cu(MeCN)4BF4, Light | RT, 1-24h | Decarboxylative chlorosulfonylation | 60-95% [9] [13] |

A particularly innovative approach involves phosphacatalytic methods for the formation of sulfonyl derivatives [22]. This strategy employs phosphorus(III/V) redox cycling in the presence of a hydrosilane terminal reductant to achieve deoxygenative transformation of sulfonyl chlorides [22]. While primarily focused on the conversion of sulfonyl chlorides to other sulfur derivatives, this methodology demonstrates the potential for novel catalytic transformations in sulfonyl chemistry [22].

Copper-mediated processes have also emerged as valuable tools for sulfonyl chloride synthesis [9] [13]. These methods often utilize copper catalysts in conjunction with appropriate sulfur dioxide sources and chlorinating agents to achieve the desired transformation [9] [13]. The copper catalyst facilitates the formation of carbon-sulfur bonds and subsequent chlorination to yield the target sulfonyl chlorides [9] [13].

These novel catalytic approaches represent significant advances in synthetic methodology for sulfonyl chloride formation and offer promising alternatives to conventional chlorosulfonation routes for the synthesis of compounds like 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride [8] [13] [22]. The continued development of these methods is likely to further expand the synthetic toolbox for accessing these valuable chemical intermediates [13] [22].

Reaction Mechanism Elucidation Through Kinetic Studies

Understanding the reaction mechanism of sulfonyl chloride formation is crucial for optimizing synthetic routes to 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride [10] [15]. Kinetic studies have provided valuable insights into the mechanistic pathways involved in these transformations, allowing for more rational design of reaction conditions and catalytic systems [10] [15].

The sulfonation of aromatic compounds with sulfur trioxide (SO3) or chlorosulfonic acid proceeds through an electrophilic aromatic substitution mechanism [10]. Detailed kinetic analyses have revealed that this process is more complex than initially thought, involving multiple steps and potential intermediates [10] [15]. In the case of sulfonation with SO3 in aprotic solvents, a three-step kinetic scheme has been proposed based on experimental data [10].

The first step involves the reversible formation of a π-complex between the arene and a SO3 molecule [10]. In the second step, a second SO3 molecule reversibly binds to the first SO3 [10]. Finally, proton transfer from the arene to the second SO3 restores aromaticity and drives the reaction toward the formation of arenepyrosulfonic acid, which can be readily converted to the desired sulfonyl chloride [10].

Table 3: Kinetic Parameters for Benzenesulfonyl Chloride Formation and Hydrolysis

| Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Entropy of Activation (ΔS‡) | Heat Capacity of Activation (ΔCp‡) |

|---|---|---|---|---|

| Sulfonation (in CCl3F) | First-order in SO3 | 15-20 kcal/mol | -20 to -30 cal/deg·mol | -40 to -60 cal/deg·mol [10] [23] |

| Sulfonation (in CH3NO2) | Second-order in SO3 | 12-18 kcal/mol | -25 to -35 cal/deg·mol | -45 to -65 cal/deg·mol [10] [23] |

| Hydrolysis (in H2O) | First-order | 22-24 kcal/mol | -10 to -15 cal/deg·mol | -30 to -40 cal/deg·mol [23] [24] |

| Hydrolysis (in D2O) | First-order | 23-25 kcal/mol | -8 to -12 cal/deg·mol | -28 to -38 cal/deg·mol [24] |

Kinetic solvent isotope effects have provided additional mechanistic insights [24]. Studies comparing reaction rates in H2O versus D2O have shown significant kinetic isotope effects, suggesting that proton transfer steps are involved in the rate-determining step of certain sulfonyl chloride transformations [24]. For benzenesulfonyl chlorides, the kinetic solvent isotope effect (kH2O/kD2O) ranges from 1.5 to 1.8, depending on the substituents present on the aromatic ring [24].

The reaction order with respect to SO3 concentration has been found to depend on the solvent system [10]. In apolar, non-complexing solvents like CCl3F, the reaction is first-order in SO3, suggesting that the formation of the initial π-complex is rate-limiting [10]. In contrast, in polar, SO3-complexing solvents like CH3NO2, the reaction is second-order in SO3, indicating that the second step involving the binding of a second SO3 molecule becomes rate-limiting [10].

Modern computational methods have complemented experimental kinetic studies, providing detailed insights into transition state structures and energy profiles [10] [15]. Density functional theory (DFT) calculations have revealed that the stability of σ-complexes in these reactions is generally low and may be discarded from the kinetic model [10]. Instead, a concerted pathway starting from the arene···SO3···SO3 π-complex, involving a cyclic transition state with proton transfer, appears to be the most favorable route [10].

The mechanistic understanding gained from these kinetic studies has direct implications for the synthesis of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride [10] [15]. By identifying rate-determining steps and key intermediates, reaction conditions can be optimized to favor the desired transformation while minimizing side reactions [10] [15] [18].

Purification Techniques and Yield Optimization Strategies

The purification of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride and optimization of reaction yields represent critical aspects of its synthetic methodology [12] [21]. Various techniques have been developed to address the challenges associated with isolating high-purity sulfonyl chlorides while maximizing reaction efficiency [12] [21].

Crystallization serves as a primary purification method for sulfonyl chlorides, including 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride [12] [21]. The choice of solvent system significantly impacts crystallization efficiency and product purity [21]. Common solvent systems include dichloromethane/hexanes, diethyl ether, and toluene [12] [21]. For optimal results, the crystallization process often involves cooling to low temperatures (-20°C to -78°C) to maximize precipitation and minimize product loss [21].

Table 4: Purification Techniques and Their Impact on Yield and Purity

| Purification Technique | Solvent System | Temperature | Recovery Yield | Purity Improvement |

|---|---|---|---|---|

| Recrystallization | CH2Cl2/Hexanes (2:1) | -20°C | 85-90% | 95% to >98% [12] [21] |

| Low-Temperature Filtration | Diethyl Ether | -78°C | 90-95% | 90% to >97% [21] |

| Flash Chromatography | Ethyl Acetate/Hexanes (5-15%) | RT | 75-85% | 85% to >99% [21] |

| Solvent Extraction | CH2Cl2/Water | 0-5°C | 80-90% | 80% to >95% [12] |

Flash chromatography provides an alternative purification approach, particularly for cases where crystallization fails to achieve the desired purity [21]. Typical solvent systems employ ethyl acetate/hexanes gradients (5-15%), allowing for effective separation of the target sulfonyl chloride from impurities [21]. However, care must be taken to minimize exposure to moisture during chromatography, as sulfonyl chlorides are susceptible to hydrolysis [12] [21].

Yield optimization strategies for 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride synthesis focus on several key aspects of the reaction process [12] [25]. Temperature control represents a critical parameter, with optimal conditions typically maintaining the reaction between 0-40°C [7] [12]. Higher temperatures can increase reaction rates but may promote side reactions and product decomposition [7] [12] [25].

The quenching process significantly impacts both yield and product quality [12]. Traditional water quenching can lead to substantial hydrolysis of the sulfonyl chloride, reducing yields [12]. An improved approach involves quenching the reaction mixture into a biphasic system of water and a water-immiscible organic solvent, which minimizes direct contact between the sulfonyl chloride and water [12]. This method has been shown to increase yields by 10-15% compared to conventional quenching procedures [12].

The use of appropriate solvents during the reaction and workup stages plays a crucial role in yield optimization [12] [21]. Halogenated aliphatic hydrocarbons, such as dichloromethane, are particularly desirable as they are relatively inert to sulfone formation, a common side reaction [12]. The ratio of solvent to reactants must be carefully controlled to maintain reaction homogeneity while minimizing solvent volume [12] [21].

Continuous flow processing represents an emerging strategy for optimizing the synthesis of sulfonyl chlorides [25]. This approach offers several advantages over batch processes, including improved temperature control, enhanced mixing, and reduced exposure to moisture [25]. Studies have demonstrated that continuous flow systems can achieve consistently high yields (>95%) of sulfonyl chlorides with excellent selectivity [25].

The optimization of reaction stoichiometry is essential for maximizing yields [7] [12]. Excess chlorosulfonic acid (typically 1.5-2.0 equivalents) ensures complete conversion but must be balanced against the potential for over-sulfonation [7] [12]. Similarly, the careful control of water content during all stages of the synthesis is critical, as water promotes hydrolysis of both the chlorosulfonic acid reagent and the sulfonyl chloride product [12] [21].

The thermal stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride exhibits characteristics typical of aromatic sulfonyl chlorides, with additional complexity introduced by the hydroxyl and nitro substituents. Based on comparative studies of structurally related compounds, thermal analysis reveals several distinct decomposition pathways .

Temperature-Dependent Decomposition Profile

Aromatic sulfonyl chlorides generally demonstrate stability under ambient conditions but undergo thermal decomposition at elevated temperatures [4] [5]. For 2-nitrobenzenesulfonyl chloride, a structurally similar compound, melting occurs at 63-67°C [6] [7], while 4-nitrobenzenesulfonyl chloride shows a higher melting point of 75°C [8] [9]. The presence of the hydroxyl group in 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is expected to influence thermal behavior through intermolecular hydrogen bonding interactions [10].

Differential scanning calorimetry and thermogravimetric analysis studies on related nitrobenzenesulfonyl chlorides indicate that exothermic decomposition typically initiates above 180°C [11]. The thermal decomposition process involves multiple stages, with initial degradation of the sulfonyl chloride functional group followed by decomposition of the aromatic ring system [12] [13].

Decomposition Mechanisms and Pathways

The thermal decomposition of aromatic sulfonyl chlorides proceeds through several competing pathways [14] [15]. Primary decomposition involves cleavage of the sulfur-chlorine bond, generating sulfur dioxide and reactive intermediates [16] [17]. For nitro-substituted aromatic sulfonyl chlorides, the electron-withdrawing nature of the nitro group influences the thermal stability by stabilizing certain intermediates while destabilizing others [11] [12].

The presence of the hydroxyl group introduces additional decomposition pathways through potential intramolecular hydrogen bonding and participation in elimination reactions [18]. Comparative thermal stability studies demonstrate that hydroxyl-substituted aromatic compounds often exhibit altered decomposition kinetics compared to their non-hydroxylated analogs [10].

Solubility Characteristics in Organic Solvent Systems

The solubility profile of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride reflects the combined influence of the polar sulfonyl chloride group, the electron-withdrawing nitro substituent, and the hydrogen-bonding capability of the hydroxyl group [10] [6].

Aprotic Solvent Systems

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride demonstrates excellent solubility in polar aprotic solvents. Dimethyl sulfoxide provides enhanced solubility due to its ability to solvate both the polar sulfonyl chloride group and interact favorably with the hydroxyl substituent [10]. Similarly, dimethylformamide, acetonitrile, and tetrahydrofuran serve as effective solvents for synthetic applications involving this compound [6] [7].

The compound exhibits good solubility in dichloromethane and other chlorinated solvents, which are commonly employed in synthetic transformations of sulfonyl chlorides [6] . Toluene and other aromatic solvents also provide adequate solubility for most preparative purposes [7] [21].

Protic Solvent Compatibility

In contrast to its favorable solubility in organic solvents, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is essentially insoluble in water due to rapid hydrolysis of the sulfonyl chloride functionality [6] [22]. This hydrolytic instability represents a fundamental characteristic of sulfonyl chlorides in protic media [14] [23].

Alcoholic solvents present intermediate behavior, where limited solubility may be observed before nucleophilic attack by the alcohol on the sulfonyl chloride group occurs [24] [6]. This reactivity limits the use of alcoholic solvents for storage or purification purposes but can be exploited for synthetic transformations.

pH-Dependent Reactivity in Aqueous Media

The reactivity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in aqueous media exhibits strong pH dependence, following general patterns established for aromatic sulfonyl chlorides [25] [26] [27].

Acidic Conditions

Under acidic conditions (pH < 3), hydrolysis proceeds through an acid-catalyzed mechanism with rate constant dependence on hydrogen ion concentration (ka[H+]) [25] [27]. The reaction generates the corresponding sulfonic acid and hydrogen chloride as primary products [28] [29]. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur center, potentially accelerating hydrolysis compared to unsubstituted analogs [27] [30].

Neutral and Basic Conditions

At neutral pH (6-8), hydrolysis occurs through a slower, uncatalyzed pathway characterized by direct nucleophilic attack of water molecules [26] [27]. The rate constant (kn) for this neutral hydrolysis is significantly lower than under catalyzed conditions [24] [28].

Under basic conditions (pH > 9), hydroxide-catalyzed hydrolysis becomes dominant, with rate dependence on hydroxide ion concentration (kb[OH-]) [27] [30]. This mechanism proceeds through nucleophilic attack by hydroxide ions, generating sulfonate anions and chloride ions as products [26] [29]. The rate of base-catalyzed hydrolysis increases dramatically at strongly basic pH values (pH > 12) [28] [30].

Substituent Effects on pH-Dependent Reactivity

The hydroxyl and nitro substituents in 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride introduce additional complexity to pH-dependent reactivity [31] [32]. The hydroxyl group can participate in intramolecular hydrogen bonding, potentially affecting the accessibility of the sulfonyl chloride group to nucleophilic attack [10] [18]. The nitro group's electron-withdrawing effect enhances the electrophilicity of the sulfur center across all pH ranges [27] [30].

Electrochemical Behavior and Redox Properties

The electrochemical properties of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride reflect the redox activity of both the nitro group and the sulfonyl chloride functionality [33] [16] [17].

Reduction Processes

Cyclic voltammetry studies on related nitrobenzenesulfonyl chlorides reveal multiple reduction peaks corresponding to different electrochemical processes [16] [17]. For p-nitrobenzenesulfonyl chloride in dimethyl sulfoxide, three distinct cathodic peaks appear at -0.84 V, -1.0 V, and -2.2 V versus the saturated calomel electrode [17].

The first reduction peak (-0.84 V) corresponds to irreversible reduction of the sulfonyl chloride group, involving cleavage of the sulfur-chlorine bond and formation of sulfinate intermediates [16] [17]. This process typically involves two electrons and generates chloride ions along with the corresponding aromatic sulfinate species [17] [34].

The second reduction peak (-1.0 V) is associated with reduction of the nitro group, forming reversible redox couples characteristic of nitroaromatic compounds [33] [35]. The third peak (-2.2 V) represents further reduction of the nitro group to form amine derivatives [17] [36].

Electrode and Electrolyte Effects

Electrochemical behavior varies depending on electrode material and supporting electrolyte selection [37] [16]. Glassy carbon, mercury, and platinum electrodes all demonstrate similar reduction mechanisms, though specific potential values may differ slightly [37] [17]. Common supporting electrolytes include tetrabutylammonium tetrafluoroborate in aprotic solvents and phosphate buffers in aqueous media [37] [16].

The choice of solvent significantly influences electrochemical properties, with aprotic solvents like dimethyl sulfoxide and acetonitrile providing wider potential windows and enhanced stability of reduction intermediates [16] [17] [38].

Mechanistic Considerations

The electrochemical reduction of aromatic sulfonyl chlorides proceeds through well-established mechanisms involving initial electron transfer to form radical anion intermediates [16] [17]. These intermediates undergo rapid chemical reactions, including sulfur-chlorine bond cleavage and formation of sulfinate species [17] [34]. The irreversible nature of these processes reflects the chemical instability of the initially formed radical anions [16] [38].